Foncitril 4000

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

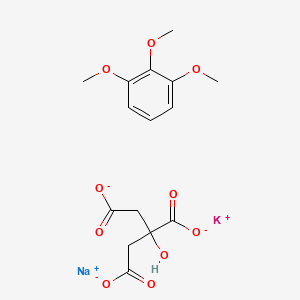

Structure

2D Structure

Properties

CAS No. |

77610-44-7 |

|---|---|

Molecular Formula |

C15H17KNaO10- |

Molecular Weight |

419.38 g/mol |

IUPAC Name |

potassium;sodium;2-hydroxypropane-1,2,3-tricarboxylate;1,2,3-trimethoxybenzene |

InChI |

InChI=1S/C9H12O3.C6H8O7.K.Na/c1-10-7-5-4-6-8(11-2)9(7)12-3;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h4-6H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;2*+1/p-3 |

InChI Key |

RWFAARARVXACLW-UHFFFAOYSA-K |

SMILES |

COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+] |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+] |

Synonyms |

foncitril 4000 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Foncitril 4000 in the Renal Tubule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foncitril 4000 is a therapeutic agent primarily utilized for the alkalinization of urine. Its core function is to modulate the biochemical environment of the renal tubules to prevent the formation and recurrence of specific types of kidney stones, namely those composed of uric acid and cystine.[1][2] The therapeutic efficacy of this compound is derived from its active components: citric acid, monopotassium citrate (B86180), and monosodium citrate.[1][3][4] This guide provides a detailed examination of the molecular and physiological mechanisms by which this compound exerts its effects within the renal tubules, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action in the Renal Tubule

The mechanism of action of this compound is multifaceted, primarily revolving around the physiological effects of its active ingredient, citrate, and the alkaline load it provides upon metabolism. The key processes occur predominantly in the proximal tubule of the nephron.

Urinary Alkalinization and pH Modulation

Upon administration, the citrate components of this compound are metabolized in the body to bicarbonate.[5][6] This metabolic conversion results in an alkaline load, which effectively increases the pH of the blood and, consequently, the urine.[7][8] The goal of therapy is to maintain a urinary pH between 6.5 and 7.4.[1] This elevation in urinary pH is critical for the prevention of uric acid and cystine stones, as their solubility is significantly increased in an alkaline environment.[1][2][9]

Hypocitraturia Correction and Inhibition of Calcium Stone Formation

Hypocitraturia, or low urinary citrate, is a significant risk factor for the formation of calcium oxalate (B1200264) and calcium phosphate (B84403) stones.[10][11] this compound directly addresses this by increasing the concentration of citrate in the urine.[11] The mechanism for this is twofold:

-

Direct Supplementation: The formulation directly provides citrate, which is filtered by the glomerulus into the renal tubule.

-

Altered Renal Handling: The systemic alkalinization induced by citrate metabolism modifies the renal handling of citrate. Specifically, it reduces the reabsorption of filtered citrate in the proximal tubule, leading to increased urinary citrate excretion.[8][12]

The increased urinary citrate concentration inhibits calcium stone formation through several mechanisms:

-

Chelation of Urinary Calcium: Citrate binds with free urinary calcium to form a soluble calcium-citrate complex.[10][11][13] This reduces the concentration of free calcium available to bind with oxalate or phosphate, thereby lowering the supersaturation of calcium oxalate and calcium phosphate.[11][13]

-

Inhibition of Crystal Growth and Aggregation: Citrate can adsorb onto the surface of calcium oxalate and calcium phosphate crystals, directly inhibiting their growth and aggregation into larger stone-forming masses.[10][13]

Molecular Transport Mechanisms in the Proximal Tubule

The renal handling of citrate is a key aspect of this compound's mechanism of action. Citrate is freely filtered at the glomerulus and is primarily reabsorbed in the proximal tubule.[12] The primary transporter responsible for this reabsorption is the sodium-dicarboxylate cotransporter 1 (NaDC-1) , encoded by the SLC13A2 gene, which is located on the apical membrane of the proximal tubule cells.[12]

-

Role of pH: The activity of NaDC-1 is pH-sensitive. An acidic environment (acidosis) promotes the conversion of the trivalent form of citrate to the divalent form, which is the preferred substrate for NaDC-1. This leads to increased reabsorption and consequently, lower urinary citrate.[14] Conversely, the alkaline load from this compound increases the luminal pH, favoring the trivalent form of citrate and reducing its reabsorption by NaDC-1, thus increasing urinary citrate excretion.

Quantitative Data on the Effects of Citrate Therapy

The following tables summarize the quantitative effects of potassium citrate therapy, a key component of this compound, on urinary parameters in patients with a history of kidney stones.

| Urinary Parameter | Pre-Treatment (Mean) | Post-Treatment with Potassium Citrate (Mean) | Change | p-value | Reference |

| Urinary pH | 5.87 | 6.47 | +0.60 | 0.001 | [1] |

| Urinary Citrate (mg/day) | 280.0 | 548.4 | +268.4 | < 0.0001 | [1] |

| Urinary Potassium (mEq/day) | 58.7 | 94.1 | +35.4 | < 0.0001 | [1] |

| Urinary Calcium (mg/day) | 216.0 | 156.5 | -59.5 | 0.04 | [1] |

| Long-Term Effects of Potassium Citrate Therapy (Mean Duration: 41 months) | Pre-Therapy | Post-Therapy (at 6 months) | p-value | Reference |

| Urinary pH | 5.90 | 6.46 | < 0.0001 | [11] |

| Urinary Citrate (mg/day) | 470 | 700 | < 0.0001 | [11] |

| Stone Formation Rate (stones/year) | 1.89 | 0.46 | < 0.0001 | [11] |

Experimental Protocols

Measurement of Urinary Citrate Concentration

Principle: The concentration of citrate in urine is a critical parameter for assessing the risk of nephrolithiasis and the efficacy of treatments like this compound. Several methods are employed, with enzymatic and chromatographic techniques being the most common.

Methodology: Enzymatic Assay

-

Sample Preparation: A 24-hour urine collection is typically used. The sample is centrifuged to remove sediment, and the supernatant is diluted with deionized water.

-

Reaction: The assay is based on the enzymatic cleavage of citrate by citrate lyase into oxaloacetate and acetate.

-

Detection: The oxaloacetate is then reduced to L-malate by malate (B86768) dehydrogenase (MDH) with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, which is proportional to the amount of citrate in the sample, is measured spectrophotometrically.

-

Calculation: The citrate concentration is determined by comparing the change in absorbance to a standard curve generated with known concentrations of citrate.

Assessment of Calcium Oxalate Crystal Aggregation

Principle: The ability of urine and its components, such as citrate, to inhibit the aggregation of calcium oxalate crystals is a key indicator of its protective effect against stone formation.

Methodology: Spectrophotometric Assay

-

Crystal Preparation: Calcium oxalate monohydrate (COM) crystals are prepared by mixing solutions of calcium chloride and sodium oxalate. The crystals are then washed and suspended in a buffer solution.

-

Aggregation Induction: A defined concentration of COM crystals is added to a urine sample or a test solution containing citrate. The mixture is stirred at a constant rate to induce aggregation.

-

Measurement: The aggregation of crystals is monitored by measuring the change in optical density (absorbance) of the suspension over time at a wavelength of 620 nm using a spectrophotometer. As crystals aggregate, the solution becomes less turbid, leading to a decrease in absorbance.

-

Data Analysis: The rate of aggregation is calculated from the slope of the absorbance versus time curve. The inhibitory effect of a substance like citrate is determined by comparing the aggregation rate in its presence to a control without the inhibitor.

Visualizations of Mechanisms and Workflows

Signaling and Transport Pathways

Caption: Overall mechanism of this compound in the renal tubule.

Caption: Regulation of citrate transport via NaDC-1 in the proximal tubule.

Experimental and Logical Workflows

Caption: Experimental workflow for urinary citrate measurement.

Caption: Experimental workflow for assessing crystal aggregation.

Conclusion

This compound exerts its therapeutic effect through a well-defined mechanism of action centered on the renal handling of citrate. By providing an alkaline load and increasing urinary citrate concentrations, it effectively modifies the urinary environment to be less conducive to the formation of uric acid, cystine, and calcium-based kidney stones. The key molecular target in this process is the NaDC-1 transporter in the proximal tubule, whose activity is modulated by urinary pH. The quantitative data from clinical studies robustly support the efficacy of this approach in altering urinary risk factors for nephrolithiasis. Further research into the specific regulation of NaDC-1 and other potential citrate transporters may open new avenues for the development of even more targeted therapies for the prevention of kidney stones.

References

- 1. Randomized Clinical Study, Comparative of Parallel Groups, to Evaluate the Effectiveness of Three Preparations of Potassium Citrate in Producing an Increase in Urinary pH in Patients with a History of Kidney Stones [scirp.org]

- 2. Defining and Systematic Analyses of Aggregation Indices to Evaluate Degree of Calcium Oxalate Crystal Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.citius.technology [web.citius.technology]

- 4. Frontiers | Defining and Systematic Analyses of Aggregation Indices to Evaluate Degree of Calcium Oxalate Crystal Aggregation [frontiersin.org]

- 5. Measurement of metastability, growth and aggregation of calcium oxalate in native urine. A new approach for clinical and experimental stone research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C-mediated regulation of the renal Na(+)/dicarboxylate cotransporter, NaDC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Vantera Mediated Quantification of Urine Citrate and Creatinine: A New Technology to Assess Risk of Nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Potassium Citrate vs. Citric Acid on Urinary Stone Risk in Calcium Phosphate Stone Formers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of long-term potassium citrate therapy on urinary profiles and recurrent stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potassium Citrate is Better in Reducing Salt and Increasing Urine pH than Oral Intake of Lemonade: A Cross-Over Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Effect of Foncitril 4000 on Urinary Citrate Excretion Pathways

Introduction

Foncitril 4000 is a therapeutic agent designed to alkalinize urine, playing a crucial role in the management and prevention of certain types of urinary calculi, specifically uric acid and cystine lithiasis, and in the prevention of metabolic acidosis.[1][2][3] Its efficacy is primarily attributed to its ability to modulate the biochemical composition of urine, most notably by increasing the excretion of citrate (B86180).[4][5] Hypocitraturia, or low urinary citrate, is a significant risk factor for the formation of calcium-based kidney stones, as citrate is a potent natural inhibitor of calcium crystal formation.[6][7] This guide provides a detailed technical examination of the core mechanism of this compound, focusing on its influence on the physiological pathways of urinary citrate excretion. It is intended for a scientific audience engaged in urological research, pharmacology, and the development of therapies for nephrolithiasis.

Composition and Pharmacological Profile

Active Ingredients

This compound is a granular formulation whose active components are a combination of citric acid and its alkali salts.[8][9] Each sachet typically contains:

These components work synergistically to deliver a systemic alkali load upon metabolic conversion.[4]

General Mechanism of Action

When administered orally, the citrate and citric acid from this compound are absorbed and subsequently metabolized in the body, primarily to bicarbonate.[4][10] This metabolic conversion generates an alkaline load, which in turn raises systemic pH.[4] The primary pharmacological effects are an increase in urinary pH and a significant elevation of urinary citrate levels.[4][10] This dual action makes urine less conducive to the crystallization of stone-forming salts like calcium oxalate (B1200264), calcium phosphate, and uric acid.[5][10]

Core Effect on Urinary Citrate Excretion

The therapeutic effect of this compound on stone prevention is fundamentally linked to its ability to increase urinary citrate. This is achieved not by increasing the amount of citrate filtered by the glomeruli, but by directly modifying its handling within the renal tubules.[4][10]

The Renal Handling of Citrate

Under normal physiological conditions, citrate is freely filtered from the blood at the glomerulus and enters the renal tubules.[11][12] A substantial portion, typically 65-90%, of this filtered citrate is then reabsorbed back into the bloodstream, primarily in the proximal convoluted tubules.[12] This reabsorption is mediated by specific transporters on the apical membrane of the tubular cells, most notably the sodium-dicarboxylate cotransporter 1 (NaDC-1).[13] Systemic acid-base balance is the most powerful regulator of this process; metabolic acidosis enhances citrate reabsorption, leading to lower urinary citrate (hypocitraturia), while metabolic alkalosis inhibits reabsorption, thereby increasing urinary citrate excretion.[6][14]

This compound's Influence on Renal Pathways

The alkaline load produced from the metabolism of this compound's components leads to a state of mild systemic alkalosis.[4] This change in acid-base status directly impacts the proximal tubules of the kidney. The increased alkalinity reduces the activity of the NaDC-1 transporter and decreases the intracellular metabolism of citrate within the tubular cells.[14][15] This inhibition of reabsorption means that a larger fraction of the citrate that was initially filtered at the glomerulus remains in the tubular fluid and is ultimately excreted in the urine.[4][10] Therefore, this compound augments citrate clearance primarily by modifying its renal handling.[4][10]

Quantitative Impact on Urinary Parameters

Clinical studies have quantified the effect of alkali citrate therapy on key urinary parameters. The primary therapeutic goals are to restore normal urinary citrate levels (greater than 320 mg/day, ideally approaching the normal mean of 640 mg/day) and to increase urinary pH to a level between 6.0 and 7.0.[10][16]

Summary of Clinical Data

The following table summarizes the expected changes in 24-hour urine chemistry following the administration of alkali citrate therapy, such as this compound.

| Parameter | Baseline (Typical) | Post-Treatment Target/Result | Change | Source(s) |

| Urinary Citrate | Hypocitraturia: <320 mg/day | >320 mg/day (Goal) | Approx. +400 mg/day (at 60 mEq/day) | [4][10] |

| Normal: ~640 mg/day | Approaching 640 mg/day (Ideal) | [10][16] | ||

| Urinary pH | Varies (often acidic in stone-formers) | 6.0 - 7.0 | Approx. +0.7 units (at 60 mEq/day) | [3][4][10] |

| Time to Peak Effect | N/A | Peak citrate excretion | Reached by day 3 of treatment | [10] |

Experimental Protocols

The evaluation of agents like this compound on urinary biochemistry relies on standardized clinical study designs, typically involving metabolic evaluations with 24-hour urine collections.

General Methodology for 24-Hour Urine Analysis

A common experimental approach to quantify the effects of this compound is a prospective crossover or cohort study.

-

Participant Selection: Recruit subjects, often patients with a history of recurrent nephrolithiasis and/or documented hypocitraturia.[17][18]

-

Baseline Data Collection: Participants undergo an initial 24-hour urine collection while on their usual diet. Key parameters measured include volume, pH, citrate, calcium, oxalate, uric acid, sodium, and creatinine.[17] A diet inventory may be recorded to ensure consistency.[18]

-

Intervention Phase: Subjects are administered a standardized dose of this compound (e.g., an equivalent of 60 mEq/day) for a specified period.[4][10] The introductory treatment may be 3 to 4 sachets per day, with a maintenance dose of 1 to 2 sachets per day.[1][2]

-

Follow-Up Data Collection: Towards the end of the intervention period, a second 24-hour urine collection is performed under the same dietary conditions as the baseline collection.

-

Biochemical Analysis: Urine samples are analyzed for the same panel of stone risk factors.

-

Data Comparison: Statistical analysis is performed to compare the baseline and post-treatment urinary parameters to determine the significance of the changes induced by the therapy.

Downstream Physiological and Clinical Effects

The elevation of urinary citrate and pH by this compound initiates a cascade of physicochemical changes in the urine that collectively inhibit the formation of kidney stones.

-

Inhibition of Calcium Stones: Increased urinary citrate complexes with calcium ions, reducing the activity of free calcium ions.[6][10] This directly lowers the supersaturation of calcium oxalate and calcium phosphate, which is the thermodynamic driving force for crystallization.[10] Citrate also directly adsorbs to the surface of calcium oxalate crystals, inhibiting their growth and aggregation.[6][10]

-

Inhibition of Uric Acid Stones: Uric acid is poorly soluble in acidic environments. By raising the urinary pH to 6.0 or higher, this compound significantly increases the solubility of uric acid, preventing its crystallization and facilitating the dissolution of existing stones.[3][10]

-

Inhibition of Cystine Stones: Similar to uric acid, the solubility of cystine is highly pH-dependent, and alkalinization of the urine is a primary strategy for preventing cystine stone formation.[3]

References

- 1. This compound Urine alkalization for sale in pharmacies [soin-et-nature.com]

- 2. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 3. This compound [vidal.fr]

- 4. This compound Actions, Administration, Pharmacology [ndrugs.com]

- 5. Urinary Alkalinizing Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. Medical Management of Hypocitraturia | Abdominal Key [abdominalkey.com]

- 7. researchgate.net [researchgate.net]

- 8. Résumé des Caractéristiques du Produit [agence-prd.ansm.sante.fr]

- 9. This compound Granulé, boîte 30 sachets-dose 10 g [pharmaciesaintmartin.fr]

- 10. This compound (77610-44-7) for sale [vulcanchem.com]

- 11. karger.com [karger.com]

- 12. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 13. academic.oup.com [academic.oup.com]

- 14. youtube.com [youtube.com]

- 15. Renal metabolism of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]

- 17. Scholars@Duke publication: The Impact of Alternative Alkalinizing Agents on 24-Hour Urine Parameters. [scholars.duke.edu]

- 18. "Over-the-counter alkali agents to raise urine pH and citrate excretion" by Johann Ingimarsson [knowledgeconnection.mainehealth.org]

The Molecular Dance: An In-depth Technical Guide to the Interaction of Citrate with Calcium Oxalate Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium oxalate (B1200264) (CaOx) crystallization is the cornerstone of nephrolithiasis, a prevalent and recurrent condition. Citrate (B86180), a key urinary inhibitor, plays a pivotal role in mitigating the risk of calcium-containing kidney stones. This technical guide provides a comprehensive overview of the molecular interactions between citrate and calcium oxalate crystals. It delves into the mechanisms of inhibition, face-specific binding, and the impact on crystal morphology. Quantitative data from various studies are consolidated for comparative analysis, and detailed experimental protocols are provided to facilitate further research in the development of novel therapeutic interventions.

Introduction

Urinary citrate is a crucial endogenous inhibitor of calcium oxalate stone formation.[1][2] Hypocitraturia, a condition of low urinary citrate excretion, is a common metabolic abnormality found in patients with calcium nephrolithiasis.[1][3][4] Citrate exerts its inhibitory effects through multiple mechanisms, including reducing urinary supersaturation by chelating calcium ions, and directly inhibiting the nucleation, growth, and aggregation of calcium oxalate crystals.[3][5][6] This guide explores the fundamental molecular interactions that underpin these inhibitory processes.

Mechanisms of Citrate Inhibition

Citrate's inhibitory action on calcium oxalate crystallization is a multi-faceted process that occurs at different stages of stone formation.

Reduction of Supersaturation

Citrate is a potent chelator of calcium ions in urine.[7][8] By forming a soluble complex with calcium, citrate reduces the concentration of free calcium ions available to bind with oxalate, thereby lowering the supersaturation of calcium oxalate in the urine and decreasing the driving force for nucleation and crystal growth.[1][6][9]

Inhibition of Nucleation, Growth, and Aggregation

Beyond its effect on supersaturation, citrate directly interacts with the surfaces of calcium oxalate crystals to inhibit their formation and growth.[2][5][10]

-

Nucleation: Citrate increases the energy barrier for the formation of new crystal nuclei, a process known as nucleation.[6][11] Studies have shown that citrate can significantly increase the induction time for crystal formation.[11]

-

Growth: Citrate adsorbs to the active growth sites on the crystal surfaces, particularly at atomic steps and kinks, thereby blocking the addition of new calcium and oxalate ions and inhibiting crystal growth.[12][13] This interaction is face-specific, leading to alterations in crystal morphology.[13][14]

-

Aggregation: Citrate inhibits the agglomeration of individual crystals into larger, more dangerous stone-forming masses.[1][5][11] This is achieved by altering the surface charge of the crystals, leading to electrostatic repulsion between them.

The following diagram illustrates the multifaceted inhibitory actions of citrate on calcium oxalate crystallization.

Caption: Inhibitory pathways of citrate on calcium oxalate stone formation.

Quantitative Analysis of Citrate's Inhibitory Effects

The efficacy of citrate as an inhibitor of calcium oxalate crystallization has been quantified in numerous studies. The following tables summarize key quantitative data on its impact on nucleation, aggregation, and crystal morphology.

Table 1: Inhibition of Calcium Oxalate Nucleation and Aggregation by Citrate

| Citrate Concentration (mM) | Inhibition of Nucleation (%) | Inhibition of Aggregation (%) | Reference |

| 1.5 | 78 | 63 | [11] |

| 2.5 | - | 63-70 | [11][15] |

| 3.5 | 87 | 70 | [11] |

Table 2: Effect of Citrate on Calcium Oxalate Monohydrate (COM) Crystal Morphology

| Condition | Crystal Length/Width Ratio | Reference |

| Standard (No Citrate) | 3.9 ± 0.5 | [11] |

| With Citrate (1.5, 2.5, or 3.5 mM) | 1.7 ± 0.1 | [11] |

| With Normal Tamm-Horsfall Protein (nTHP) | 2.6 ± 0.4 | [11] |

| With Citrate and nTHP | 1.5 ± 0.1 | [11] |

| With Stone Former Tamm-Horsfall Protein (SF-THP) | 4.3 ± 0.6 | [11] |

Face-Specific Molecular Interactions

The inhibitory effect of citrate on calcium oxalate monohydrate (COM) crystal growth is highly dependent on the specific crystal face. Molecular dynamics simulations and atomic force microscopy have revealed the preferential binding of citrate to certain crystallographic faces.

Citrate interacts with the faces of COM in the order of {100} > {010} > {121}.[14] The strong interaction with the {100} and {121} faces is attributed to favorable electrostatic interactions between the carboxylate groups of citrate and the calcium-rich surfaces of these faces.[13][14] In contrast, the interaction with the {010} face is weaker due to electrostatic repulsion from the oxalate groups projecting from this surface.[13][14]

This selective binding leads to a significant inhibition of growth in the <100> and, to a lesser extent, the <001> directions, resulting in a change in the crystal habit from elongated or dumbbell-shaped to more plate-like structures with large {100} faces.[13][14]

Table 3: Binding Energies of Citrate to Different Faces and Steps of Calcium Oxalate Monohydrate (COM) Crystals

| Crystal Face/Step | Binding Energy (kJ/mol) | Reference |

| [16] step on the (-101) face | -166.5 | [12][17] |

| [10] step on the (010) face | -56.9 | [12] |

| (-101) terrace | -65.4 | [17] |

| (010) terrace | -48.9 | [17] |

| [-1-20] step | -143.6 |

The following diagram illustrates the workflow for investigating the face-specific interaction of citrate with COM crystals.

Caption: Workflow for studying citrate's face-specific interaction with COM.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of citrate with calcium oxalate crystals.

Seeded Crystal Growth Assay

This method is used to measure the inhibition of calcium oxalate crystal growth.

Protocol:

-

Preparation of Seed Crystals: Prepare calcium oxalate monohydrate (COM) seed crystals by mixing solutions of calcium chloride and sodium oxalate. Wash and dry the resulting crystals.

-

Supersaturated Solution: Prepare a supersaturated solution of calcium oxalate by mixing known concentrations of calcium chloride and sodium oxalate in a buffer solution (e.g., Tris-HCl) at a physiological pH (e.g., 6.0-7.0) and temperature (37°C).

-

Inhibitor Addition: Add varying concentrations of citrate to the supersaturated solution. A control with no citrate should also be prepared.

-

Seeding and Incubation: Add a known amount of COM seed crystals to the solutions. Incubate the mixture at 37°C with constant stirring.

-

Measurement of Crystal Growth: At specific time intervals, take aliquots of the suspension and filter them to separate the crystals from the solution. Measure the concentration of calcium or oxalate remaining in the filtrate using methods such as atomic absorption spectroscopy or a specific ion electrode.

-

Calculation of Inhibition: The percentage of inhibition of crystal growth is calculated by comparing the decrease in calcium or oxalate concentration in the presence of citrate to that in the control.

Spectrophotometric Assay for Nucleation and Aggregation

This technique monitors the formation and aggregation of calcium oxalate crystals by measuring changes in optical density.[11]

Protocol:

-

Reaction Mixture: Prepare a supersaturated solution of calcium oxalate in a suitable buffer (e.g., 200 mM NaCl, 10 mM Na-acetate, pH 5.70) containing 5 mM calcium and 0.5 mM oxalate.[11]

-

Inhibitor Addition: Add different concentrations of citrate to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately after adding the oxalate solution to initiate crystallization, monitor the change in optical density (OD) at 620 nm over time using a spectrophotometer.

-

Data Analysis:

-

Induction Time (tI): The time required to detect the formation of particles.[11]

-

Nucleation Slope (SN): The initial rate of increase in OD, primarily reflecting crystal nucleation.[11]

-

Aggregation Slope (SA): The rate of decrease in OD after reaching a peak, which is indicative of crystal aggregation and sedimentation.[11]

-

Microscopic Analysis (SEM and AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the effects of citrate on crystal morphology and surface interactions.

SEM Protocol:

-

Crystal Preparation: Grow calcium oxalate crystals in the absence and presence of various concentrations of citrate as described in the seeded crystal growth assay.

-

Sample Mounting: Harvest the crystals, wash them with deionized water, and dry them. Mount the dried crystals onto an SEM stub using conductive adhesive.

-

Coating: Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Image the crystals using an SEM to observe their morphology, size, and aggregation state.

AFM Protocol:

-

Crystal Mounting: Mount a large, flat COM crystal onto a substrate.

-

In-situ Imaging: Place the mounted crystal in a fluid cell and image its surface in a supersaturated calcium oxalate solution using AFM in contact or tapping mode.

-

Citrate Introduction: Introduce a solution containing citrate into the fluid cell while continuously imaging the crystal surface.

-

Analysis: Observe the changes in the growth of atomic steps on different crystal faces to determine the face-specific inhibitory effects of citrate.

Conclusion and Future Directions

Citrate is a potent, multi-functional inhibitor of calcium oxalate crystallization, playing a critical role in the prevention of kidney stones. Its ability to chelate calcium, inhibit nucleation and aggregation, and modulate crystal growth through face-specific interactions underscores its therapeutic importance. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals.

Future research should focus on elucidating the synergistic effects of citrate with other urinary inhibitors, both small molecules and macromolecules. A deeper understanding of these complex interactions could lead to the development of more effective and targeted therapies for the prevention and treatment of nephrolithiasis. Furthermore, advanced computational modeling and high-resolution imaging techniques will continue to provide novel insights into the molecular mechanisms governing these critical biomineralization processes.

References

- 1. Effects of citrate on the different phases of calcium oxalate crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypocitraturia and Renal Calculi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Citrate salts for preventing and treating calcium containing kidney stones in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Modulation of calcium oxalate monohydrate crystallization kinetics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by citrate of spontaneous precipitation of calcium oxalate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

- 8. Thermodynamic and Kinetic Aspects of Calcium Oxalate Crystallization and Renal Lithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Citrate determines calcium oxalate crystallization kinetics and crystal morphology-studies in the presence of Tamm-Horsfall protein of a healthy subject and a severely recurrent calcium stone former - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of calcium oxalate monohydrate crystallization by citrate through selective binding to atomic steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Citrate modulates calcium oxalate crystal growth by face-specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. osti.gov [osti.gov]

- 17. pnas.org [pnas.org]

Foncitril 4000: A Technical Guide to its Role in the Prevention of Uric Acid Stone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uric acid nephrolithiasis is a prevalent condition characterized by the formation of crystalline stones within the urinary tract. A key pathogenic factor in the development of uric acid stones is persistently acidic urine, which promotes the conversion of soluble urate to insoluble uric acid. Foncitril 4000, a therapeutic agent composed of citric acid, potassium citrate (B86180), and sodium citrate, plays a crucial role in the prevention of uric acid stone formation by effectively alkalinizing the urine and increasing the concentration of urinary citrate, a known inhibitor of crystallization. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound is a granular formulation designed for oral administration to promote the alkalinization of urine.[1][2] Its primary indication is in the prevention and management of uric and cystine lithiasis.[2] The therapeutic effect of this compound is attributed to its active components: citric acid, potassium citrate, and sodium citrate. These components work synergistically to increase urinary pH and elevate urinary citrate levels, thereby creating an unfavorable environment for the crystallization of uric acid.[2]

Mechanism of Action

The preventive action of this compound against uric acid stone formation is twofold:

-

Urine Alkalinization: The metabolism of orally administered citrate produces an alkaline load, which increases urinary pH.[3] Uric acid, a weak acid with a pKa of approximately 5.5, is poorly soluble in its undissociated form, which predominates in acidic urine (pH < 5.5). By raising the urinary pH to a target range of 6.5 to 7.0, this compound promotes the dissociation of uric acid into the much more soluble urate ion, thereby preventing its crystallization and facilitating the dissolution of existing stones.[3][4]

-

Increased Urinary Citrate: this compound directly increases the concentration of citrate in the urine. Citrate is a potent natural inhibitor of calcium-containing stone formation and also plays a role in preventing uric acid stones. While its primary role is in complexing with calcium and inhibiting calcium oxalate (B1200264) crystal growth, the overall increase in urinary solutes and the alteration of the urinary environment contribute to the prevention of stone formation in general.

Quantitative Data from Clinical Studies

The efficacy of citrate therapy in modifying urinary parameters relevant to uric acid stone formation has been demonstrated in several clinical studies. The following tables summarize the quantitative effects of potassium citrate, a key component of this compound, on urinary pH and citrate excretion.

Table 1: Effect of Potassium Citrate on Urinary pH

| Study Population | Treatment | Baseline Urinary pH (mean) | Post-treatment Urinary pH (mean) | Change in Urinary pH (mean) | Reference |

| Uric Acid Stone Formers | Potassium Citrate | 5.5 | 6.5 - 7.0 | +1.0 - 1.5 | [3][4] |

Table 2: Effect of Potassium Citrate on 24-Hour Urinary Citrate Excretion

| Study Population | Treatment | Baseline Urinary Citrate (mg/24h) | Post-treatment Urinary Citrate (mg/24h) | Change in Urinary Citrate (mg/24h) | Reference |

| Hypocitraturic Stone Formers | Potassium Citrate | < 320 | > 640 | > +320 | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Renal Citrate Handling

The renal handling of citrate, a key determinant of its urinary concentration, is a complex process primarily occurring in the proximal tubule. The apical sodium-dicarboxylate cotransporter (NaDC1) is responsible for the majority of citrate reabsorption from the glomerular filtrate. The activity of NaDC1 is regulated by various factors, including the Calcium-Sensing Receptor (CaSR). Activation of the CaSR in the apical membrane of proximal tubule cells can modulate the activity of transporters involved in proton secretion and solute reabsorption, indirectly influencing citrate transport.

Caption: Signaling pathway of CaSR-mediated regulation of citrate reabsorption.

Experimental Workflow for Assessing Uric Acid Crystallization Inhibitors

The evaluation of potential inhibitors of uric acid crystallization, such as this compound, can be performed using a standardized in vitro workflow. This typically involves preparing a supersaturated solution of uric acid and monitoring the crystallization process in the presence and absence of the inhibitor.

Caption: Experimental workflow for in vitro evaluation of uric acid crystallization inhibitors.

Experimental Protocols

Protocol for 24-Hour Urine Collection and Analysis

Objective: To accurately measure urinary constituents over a 24-hour period to assess the risk of stone formation and the response to therapy.

Materials:

-

24-hour urine collection container with a preservative (e.g., thymol (B1683141) or boric acid).

-

pH meter or validated pH test strips.

-

High-Performance Liquid Chromatography (HPLC) system for citrate and uric acid analysis.

-

Spectrophotometer for creatinine (B1669602) analysis.

Procedure:

-

Patient Instructions: Instruct the patient to discard the first morning void on day 1 and then collect all subsequent urine for the next 24 hours, including the first morning void on day 2, in the provided container.[6] The container should be kept refrigerated during the collection period.[6]

-

Sample Processing: Upon receipt in the laboratory, measure and record the total volume of the 24-hour urine collection.

-

pH Measurement: Immediately measure the pH of a fresh, well-mixed aliquot of the urine using a calibrated pH meter.[7]

-

Aliquoting and Storage: Aliquot the urine for various analyses. For citrate and uric acid, samples should be stored at -20°C until analysis.

-

Biochemical Analysis:

Protocol for In Vitro Uric Acid Crystallization Assay

Objective: To assess the inhibitory effect of a test compound on the nucleation and growth of uric acid crystals.

Materials:

-

Uric acid.

-

Sodium hydroxide (B78521) (NaOH).

-

Phosphate buffered saline (PBS).

-

Test compound (e.g., this compound).

-

96-well microplate.

-

Plate reader (spectrophotometer) capable of measuring absorbance at ~293 nm.

-

Light microscope.

Procedure:

-

Preparation of Supersaturated Uric Acid Solution: Dissolve uric acid in 0.01 M NaOH and then dilute with PBS to achieve a final concentration that is supersaturated at 37°C and a physiological pH (e.g., 5.5).

-

Assay Setup: In a 96-well plate, add the supersaturated uric acid solution to wells containing various concentrations of the test compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at regular intervals using a plate reader to assess the kinetics of crystal formation (nucleation and growth).

-

Microscopic Examination: At the end of the incubation period, examine the wells under a light microscope to observe the morphology and size of the uric acid crystals.

-

Quantification of Soluble Uric Acid: Centrifuge the plate and measure the uric acid concentration in the supernatant using HPLC or spectrophotometry to determine the extent of crystallization.

Conclusion

This compound is an effective therapeutic agent for the prevention of uric acid stone formation. Its mechanism of action, centered on the alkalinization of urine and the elevation of urinary citrate levels, is well-supported by clinical evidence. The provided technical information, including quantitative data, signaling pathways, and experimental protocols, offers a robust resource for researchers and drug development professionals working in the field of nephrolithiasis. Further research focusing on the specific formulation of this compound in large-scale, randomized controlled trials will further solidify its clinical utility and provide more detailed insights into its pharmacodynamic effects.

References

- 1. This compound 30 dose bags [mon-pharmacien-conseil.com]

- 2. This compound Urine alkalization for sale in pharmacies [soin-et-nature.com]

- 3. Uric Acid Nephrolithiasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ne-urology.com [ne-urology.com]

- 5. Hypocitraturia and Renal Calculi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the best method to evaluate urine pH? A trial of three urinary pH measurement methods in a stone clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mourne Training Services: Help on: Measurement of urinary citrate levels by HPLC [blog.mournetrainingservices.co.uk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]

- 11. Measurement of citrate in urine using liquid chromatography tandem mass spectrometry: comparison with an enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

The impact of Foncitril 4000 on systemic acid-base balance

An In-depth Technical Guide: The Impact of Foncitril 4000 on Systemic Acid-Base Balance

Introduction

Maintaining systemic acid-base balance is critical for normal physiological function, as enzymatic activities, protein structures, and cellular processes are highly pH-sensitive.[1] The human body maintains the pH of arterial blood within a narrow range of 7.35 to 7.45.[2] Deviations from this range can lead to significant pathology. Metabolic acidosis, a condition characterized by a primary decrease in serum bicarbonate concentration, can arise from increased acid production, loss of bicarbonate, or decreased renal acid excretion.[1][2]

This compound is a pharmaceutical agent designed to counteract acidic conditions, primarily within the urinary tract, but its mechanism has direct implications for systemic acid-base homeostasis.[3][4] It is classified as a urinary alkalinizing agent and is prescribed for the treatment and prevention of uric acid and cystine kidney stones, conditions that are promoted by acidic urine.[5][6] Furthermore, it is utilized in the prevention of metabolic acidosis.[3][4] This technical guide provides a detailed examination of the composition, mechanism of action, and quantitative effects of this compound on the systemic acid-base balance, intended for researchers, scientists, and drug development professionals.

Composition of this compound

Each sachet of this compound contains a combination of active ingredients that contribute to its alkalinizing properties.

Table 1: Active Composition of this compound per Sachet

| Component | Mass per Sachet |

|---|---|

| Citric acid monohydrate | 1.189 g |

| Monopotassium citrate (B86180) anhydrous | 1.730 g |

| Monosodium citrate anhydrous | 1.845 g |

Each sachet also contains 200.6 mg of sodium and 293 mg of potassium.[3][4][6]

Mechanism of Action and Pharmacodynamics

The therapeutic effect of this compound is derived from the metabolic conversion of its citrate components.

Metabolic Fate of Citrate

Upon oral administration, the citrate salts and citric acid are absorbed from the gastrointestinal tract. The absorbed citrate is then metabolized, primarily in the liver, through the Krebs cycle (citric acid cycle). A key outcome of this metabolism is the production of bicarbonate ions (HCO₃⁻).[7] This process consumes hydrogen ions, effectively introducing an alkaline load into the systemic circulation.

The generated bicarbonate acts as a buffer in the blood, helping to neutralize excess acid and restore the body's acid-base balance.[1][7] This systemic alkalinization is beneficial in managing chronic metabolic acidosis.[7]

Renal Handling and Urinary Alkalinization

The kidneys play a crucial role in mediating the effects of this compound. The increased systemic bicarbonate load leads to an increase in the filtered load of bicarbonate at the glomerulus. This surpasses the reabsorptive capacity of the renal tubules, leading to increased excretion of bicarbonate in the urine.[8] This process raises the urinary pH, making the urine more alkaline.

Furthermore, this compound increases urinary citrate levels.[7] This is achieved by augmenting the renal clearance of citrate, which inhibits the crystallization of calcium salts, particularly calcium oxalate (B1200264) and calcium phosphate, further aiding in the prevention of kidney stones.[7][9] The objective of the treatment is to maintain a urinary pH between 6.5 and 7.4 to prevent the formation of uric acid or cystine crystals.[3][5]

References

- 1. The therapeutic importance of acid-base balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Acid Base Balance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 4. pharma-gdd.com [pharma-gdd.com]

- 5. This compound [vidal.fr]

- 6. This compound [pharmaciedesdrakkars.com]

- 7. This compound (77610-44-7) for sale [vulcanchem.com]

- 8. resources.wfsahq.org [resources.wfsahq.org]

- 9. Articles [globalrx.com]

An In-depth Technical Guide on the Pharmacokinetics of Foncitril 4000 Components

Abstract

Foncitril 4000 is a systemic and urinary alkalinizing agent composed of citric acid, potassium citrate (B86180), and sodium citrate. Its therapeutic efficacy is primarily dependent on the pharmacokinetic and metabolic fate of the citrate moiety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of orally administered citrate. It summarizes key quantitative data from clinical studies, details common experimental protocols for pharmacokinetic analysis, and presents visual diagrams of metabolic pathways and experimental workflows to elucidate the underlying mechanisms.

Introduction to Citrate Pharmacokinetics

The components of this compound—citric acid and its potassium and sodium salts—readily dissociate in the gastrointestinal tract, delivering citrate ions for absorption. The pharmacokinetic profile of interest is that of the citrate anion, as the accompanying cations (potassium, sodium) are managed by the body's standard electrolyte homeostasis mechanisms.

Upon oral administration, citrate is absorbed and undergoes extensive, near-complete metabolism, primarily in the liver, to bicarbonate.[1][2][3][4] This metabolic conversion is the cornerstone of its action as a systemic alkalizing agent.[1][5] The resulting alkaline load leads to an increase in urinary pH and a significant elevation in urinary citrate excretion, which are the primary pharmacodynamic effects utilized in clinical practice for conditions like renal tubular acidosis and the prevention of certain types of kidney stones.[6][7][8] Less than 5% of the administered citrate dose is excreted unchanged in the urine, highlighting its efficiency as a metabolic substrate.[1][2][3][5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, citrate is absorbed from the gastrointestinal tract. Studies involving a single oral load of citric acid have shown a significant increase in serum citrate concentration within 30 minutes, with levels remaining elevated for up to three hours.[9] The bioavailability of citrate is comparable between liquid preparations and slow-release tablets, although the onset of action may be slightly faster with liquid formulations.[10]

Distribution

Once absorbed, citrate enters the systemic circulation and is distributed throughout the body. It is a natural and essential intermediate in cellular metabolism. The main endogenous reservoir of citrate is bone, which can be mobilized through mineral matrix resorption.[11]

Metabolism

The metabolic fate of exogenous citrate is central to its pharmacological effect.

-

Conversion to Bicarbonate: Over 95% of absorbed citrate is converted into bicarbonate through oxidation, primarily in the liver.[3][6][12] This process consumes hydrogen ions, thus generating an alkaline load.

-

Tricarboxylic Acid (TCA) Cycle: As a key intermediate, citrate enters the mitochondrial TCA cycle (Krebs cycle) for energy production.[11]

-

Influence of Acid-Base Status: The body's systemic acid-base status critically regulates citrate metabolism. Metabolic alkalosis inhibits the entry of citrate into the mitochondria, leading to higher cytoplasmic levels and consequently, increased urinary excretion.[13] Conversely, metabolic acidosis enhances citrate's intracellular metabolism, reducing its urinary excretion.[11][13]

References

- 1. DailyMed - TRICITRATES- potassium citrate, sodium citrate, and citric acid monohydrate solution [dailymed.nlm.nih.gov]

- 2. paipharma.com [paipharma.com]

- 3. UpToDate 2018 [doctorabad.com]

- 4. drugs.com [drugs.com]

- 5. Urikal | (1500 mg+250 mg)/5 ml | Oral Solution | ইউরিকাল (১৫০০ মি.গ্রা.+২৫০ মি.গ্রা.)/৫ মি.লি. ওরাল সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. Alkali citrate - Wikipedia [en.wikipedia.org]

- 7. Urinary Alkalinizing Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 8. scriptmedinc.com [scriptmedinc.com]

- 9. Citraturic response to oral citric acid load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailability of citrate from two different preparations of potassium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Citrate in Pathophysiology and Medical Management of Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.aap.org [publications.aap.org]

- 13. Citrate excretion: a window on renal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effect of Foncitril 4000 on Osteopontin Expression in Renal Calculi: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renal calculi, or kidney stones, represent a significant and recurrent urological condition. The formation of these stones is a multifactorial process involving the supersaturation of urine with crystal-forming substances and the interaction of these crystals with renal tubular cells. Osteopontin (B1167477) (OPN), a matricellular protein, has been identified as a critical, albeit complex, modulator in the pathophysiology of nephrolithiasis. Foncitril 4000, a formulation of potassium and sodium citrates, is a well-established alkalinizing agent used in the prevention and management of certain types of renal stones. This technical guide synthesizes the available preclinical evidence on the effect of this compound's active components on the expression of osteopontin in the context of renal stone formation. We will delve into the quantitative data from key studies, provide detailed experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Introduction: The Dual Role of Osteopontin in Nephrolithiasis

Osteopontin (OPN) is a phosphorylated glycoprotein (B1211001) that is expressed in various tissues, including the kidney. Its role in the formation of renal calculi is a subject of ongoing research, with evidence suggesting a dual, context-dependent function.[1][2]

-

Inhibitory Role: OPN is a known inhibitor of calcium oxalate (B1200264) crystallization in vitro.[1] It is believed to bind to calcium oxalate crystals, thereby preventing their aggregation and growth.

-

Promotional Role: Conversely, in vivo studies have shown that OPN expression is significantly upregulated in stone-forming kidneys.[2] In its phosphorylated state, OPN can act as a potent pro-inflammatory mediator, attracting macrophages and promoting the adhesion of crystals to renal epithelial cells, a critical step in stone formation.[2] This adhesion can trigger cellular injury, oxidative stress, and apoptosis, further perpetuating the cycle of stone development.[2]

Given this complex role, modulating the expression of OPN presents a potential therapeutic target for the prevention and treatment of renal calculi.

This compound: Mechanism of Action in Renal Stone Prevention

This compound is an alkalinizing agent containing a combination of potassium citrate (B86180) and sodium citrate.[3] Its primary mechanism of action in the prevention of renal calculi is to increase the pH and citrate concentration of urine.[3]

-

Urine Alkalinization: An increase in urine pH enhances the solubility of uric acid and cystine, thereby preventing the formation of uric acid and cystine stones.[3]

-

Increased Urinary Citrate: Citrate is a potent inhibitor of calcium oxalate stone formation. It complexes with calcium in the urine, reducing the availability of free calcium to bind with oxalate and form crystals.[4]

Beyond these well-established physicochemical effects, emerging evidence suggests that citrate may also exert its therapeutic effect by modulating the expression of key proteins involved in stone formation, such as osteopontin.

The Effect of Citrate on Osteopontin Expression: Preclinical Evidence

A pivotal study by Yasui et al. (2001) provided direct evidence of the influence of citrate on OPN expression in an experimental model of urolithiasis.[5] This study utilized a rat model in which renal stone formation was induced by the administration of ethylene (B1197577) glycol (EG) and vitamin D3.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Yasui et al. (2001), demonstrating the dose-dependent effect of citrate on stone formation and osteopontin expression.

Table 1: Effect of Citrate on Renal Stone Formation

| Experimental Group | Treatment | Rate of Stone Formation (%) |

| Control | Saline | 0 |

| Stone Group | Ethylene Glycol + Vitamin D3 | 100 |

| Low-Dose Citrate | EG + Vit D3 + 0.5 g/kg Citrate | 50 |

| High-Dose Citrate | EG + Vit D3 + 2.0 g/kg Citrate | 25 |

Table 2: Relative Osteopontin (OPN) mRNA Expression in Renal Tissue

| Experimental Group | Treatment | Relative OPN mRNA Expression (Arbitrary Units) |

| Control | Saline | 1.0 |

| Stone Group | Ethylene Glycol + Vitamin D3 | 5.2 |

| Low-Dose Citrate | EG + Vit D3 + 0.5 g/kg Citrate | 2.8 |

| High-Dose Citrate | EG + Vit D3 + 2.0 g/kg Citrate | 1.5 |

These data clearly indicate that treatment with a citrate compound significantly reduces the incidence of renal stone formation in a dose-dependent manner.[5] Furthermore, this reduction in stone formation is strongly correlated with a decrease in the expression of osteopontin mRNA in the renal tissue.[5]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited, based on the protocols described by Yasui et al. (2001) and other relevant studies.

Animal Model of Urolithiasis

-

Animals: Male Wistar rats (6 weeks old).

-

Induction of Urolithiasis:

-

Rats in the stone-forming and citrate-treated groups are administered 0.5% ethylene glycol in their drinking water for 4 weeks.

-

In addition, these groups receive an intramuscular injection of 20,000 IU of vitamin D3 twice a week.

-

-

Treatment Groups:

-

Control Group: Receives saline solution.

-

Stone Group: Receives ethylene glycol and vitamin D3 as described above.

-

Low-Dose Citrate Group: Receives ethylene glycol, vitamin D3, and a daily oral administration of a citrate compound (potassium-sodium citrate) at a dose of 0.5 g/kg body weight.

-

High-Dose Citrate Group: Receives ethylene glycol, vitamin D3, and a daily oral administration of a citrate compound (potassium-sodium citrate) at a dose of 2.0 g/kg body weight.

-

-

Duration: The experiment is conducted over a period of 4 weeks.

-

Assessment of Stone Formation: At the end of the study period, the kidneys are harvested, and the presence of calcium oxalate crystals is examined histologically.

Quantification of Osteopontin (OPN) mRNA Expression

-

RNA Extraction: Total RNA is extracted from the harvested renal tissue using a standard guanidinium (B1211019) thiocyanate-phenol-chloroform method.

-

Electrophoresis: A specified amount of total RNA (e.g., 20 µg) is denatured and separated by size on a 1% agarose (B213101) gel containing formaldehyde.

-

Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.

-

Hybridization: The membrane is prehybridized and then hybridized with a radiolabeled (e.g., ³²P) cDNA probe specific for rat osteopontin.

-

Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.

-

Autoradiography: The membrane is exposed to X-ray film to visualize the bands corresponding to OPN mRNA.

-

Quantification: The intensity of the bands is quantified using densitometry. The expression levels are normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA loading.

-

Tissue Preparation: Kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Probe Preparation: A digoxigenin (B1670575) (DIG)-labeled cRNA probe for rat osteopontin is synthesized.

-

Hybridization: The tissue sections are hybridized with the DIG-labeled probe.

-

Immunodetection: The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase.

-

Visualization: The signal is visualized using a colorimetric substrate (e.g., NBT/BCIP), which produces a purple precipitate at the site of OPN mRNA expression.

-

Microscopy: The sections are examined under a light microscope to localize the expression of OPN mRNA within the different structures of the kidney.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of citrate's action on osteopontin and the general experimental workflow.

Caption: Proposed mechanism of citrate's dual action in preventing renal stone formation.

References

- 1. Osteopontin: An important protein in the formation of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. auajournals.org [auajournals.org]

- 5. Comparison of metabolic risk factors in patients with recurrent urolithiasis stratified according to age and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Renal Effects of Foncitril 4000: A Technical Review

Abstract: Foncitril 4000, a urinary alkalinizing agent composed of citric acid, potassium citrate (B86180), and sodium citrate, is primarily utilized in the management and prevention of specific types of renal calculi and metabolic acidosis. This technical guide provides an in-depth analysis of the long-term effects of this compound on renal function, drawing from clinical data on its active components. The primary mechanism involves the metabolic conversion of citrate to bicarbonate, leading to an increase in urinary pH and citrate excretion. While generally considered safe and potentially renoprotective in certain populations, particularly in mitigating the progression of chronic kidney disease associated with metabolic acidosis, its long-term use necessitates careful monitoring due to the risk of electrolyte imbalances, most notably hyperkalemia, especially in patients with compromised renal function. This document synthesizes quantitative data from key studies, outlines standard clinical monitoring protocols, and illustrates the core physiological pathways and experimental workflows.

Introduction and Mechanism of Action

This compound is an oral medication designed to render the urine more alkaline. Each sachet contains a combination of active ingredients: 1.189 g of citric acid monohydrate, 1.73 g of anhydrous monopotassium citrate, and 1.845 g of anhydrous monosodium citrate.[1] Its therapeutic applications include the prevention and treatment of uric acid and cystine lithiasis, as an alkalinizing agent during uricosuric treatments, and the prevention of metabolic acidosis.[2][3][4]

The fundamental mechanism of action is the metabolic conversion of citrate into bicarbonate.[5][6] This process generates an alkaline load, which in turn increases both urinary pH and urinary citrate levels.[6] The elevation of urinary pH enhances the solubility of uric acid and cystine, thereby preventing their crystallization.[1][6] Furthermore, the increased urinary citrate complexes with calcium, which reduces the saturation of calcium oxalate (B1200264) and inhibits the formation of calcium-based kidney stones.[6][7]

Long-Term Effects on Renal Function

Long-term therapy with the active components of this compound, primarily potassium citrate, is generally considered safe and effective for its intended indications.[8] The impact on renal function can be viewed as largely beneficial, particularly in specific patient cohorts, though not without risks that mandate clinical oversight.

Renoprotective Effects in Chronic Kidney Disease (CKD)

Several clinical trials have suggested that alkali supplementation, such as that provided by this compound, can slow the decline of renal function in patients with CKD, especially when metabolic acidosis is present.[9][10] Correcting metabolic acidosis may help preserve glomerular filtration rate (GFR).[10] While some larger, multicenter trials have not found a significant effect, numerous smaller studies support the benefit of alkali therapy in slowing CKD progression.[11] The proposed mechanisms for this protective effect include not just the correction of pH homeostasis but also the promotion of adaptive metabolic pathways in remaining nephrons and the restoration of α-Klotho levels, which may reduce inflammation.[11]

Efficacy in Stone Disease Prevention

The primary long-term renal benefit of this compound is the significant reduction in the recurrence of kidney stones. A retrospective study on long-term potassium citrate therapy (with a mean duration of 41 months) demonstrated a sustained increase in urinary pH and citrate levels and a significant decrease in the stone formation rate from 1.89 to 0.46 stones per year.[12] Another study reported that over a period of 1 to 4.33 years, potassium citrate treatment led to clinical improvement in 97.8% of patients with hypocitraturic calcium nephrolithiasis, with a 79.8% remission rate.[13]

Potential Adverse Renal Effects and Contraindications

The principal long-term risk associated with this compound is the development of hyperkalemia (abnormally high blood potassium levels).[8] This risk is particularly pronounced in individuals with pre-existing renal insufficiency, as their ability to excrete potassium is impaired.[14][15][16] Other conditions that increase the risk of hyperkalemia include uncontrolled diabetes mellitus, adrenal insufficiency, and the concurrent use of potassium-sparing diuretics, ACE inhibitors, or ARBs.[8][17] Severe hyperkalemia can lead to life-threatening cardiac arrhythmias and cardiac arrest.[7][17]

This compound is contraindicated in patients with:

-

Severe renal impairment (GFR < 0.7 mL/kg/min)[16]

-

Hyperkalemia[16]

-

Active urinary tract infections, as the increased urinary pH may promote bacterial growth[7][16]

There is also a theoretical, though small, risk that long-term, excessive alkalinization of the urine could increase the risk of calcium phosphate (B84403) stone formation.[8]

Quantitative Data from Clinical Studies

The following tables summarize key quantitative outcomes from long-term studies on potassium citrate therapy, a primary active component of this compound.

Table 1: Long-Term Impact of Potassium Citrate on Urinary Parameters

| Parameter | Pre-Therapy (Mean) | Post-Therapy (Mean) | Duration of Therapy | p-value | Reference |

|---|---|---|---|---|---|

| Urinary pH | 5.90 | 6.46 | 41 months (mean) | <0.0001 | [12] |

| Urinary Citrate (mg/day) | 470 | 700 | 41 months (mean) | <0.0001 |[12] |

Table 2: Efficacy of Long-Term Potassium Citrate in Reducing Stone Formation

| Parameter | Pre-Therapy Rate | Post-Therapy Rate | Duration of Therapy | p-value | Reference |

|---|---|---|---|---|---|

| Stone Formation (stones/year) | 1.89 | 0.46 | 41 months (mean) | <0.0001 | [12] |

| Stone Formation (stones/patient year) | 1.2 | 0.1 | 3 years | <0.0001 |[18] |

Experimental and Clinical Monitoring Protocols

Standard Clinical Monitoring Protocol for Patients on Long-Term this compound

Continuous, long-term use of this compound necessitates a structured monitoring plan to ensure safety and efficacy.

-

Baseline Assessment (Pre-Therapy):

-

Blood Chemistry: Comprehensive metabolic panel including serum creatinine (B1669602) (for eGFR calculation), BUN, and electrolytes (sodium, potassium, chloride, bicarbonate).[19]

-

Urinalysis: 24-hour urine collection to measure urinary citrate, calcium, uric acid, oxalate, sodium, and creatinine.[19]

-

Urine pH: Measurement of urine pH using dipsticks.[1]

-

Complete Blood Count (CBC): To establish a baseline hematological profile.[19]

-

Electrocardiogram (ECG): Especially in patients with cardiovascular disease or at risk for hyperkalemia.[7][19]

-

-

Dose Titration and Initial Monitoring (First 4 Months):

-

The primary goals are to increase urinary citrate to over 320 mg/day and adjust urinary pH to a target range of 6.5 to 7.4.[1][16][19]

-

Monthly Visits: Repeat serum electrolytes (especially potassium) and creatinine assessments.[20]

-

Repeat 24-hour urine studies and/or urinary pH checks to evaluate the effectiveness of the current dosage.[16]

-

-

Long-Term Maintenance Monitoring:

Preclinical Assessment of Drug-Induced Nephrotoxicity (General Protocol)

While this compound's components are well-characterized, novel compounds undergo rigorous preclinical nephrotoxicity screening. These protocols provide a framework for such investigations.

-

In Vitro Models:

-

Cell Cultures: Use of primary renal proximal tubule cells or immortalized human kidney cell lines.[22]

-

3D Models/Organoids: Advanced models such as kidney-on-a-chip or renal organoids derived from pluripotent stem cells are used to better replicate in vivo physiology and assess segment-specific toxicity.[22][23]

-

Toxicity Assessment: Cells are exposed to the test compound at various concentrations. Endpoints include cell viability (e.g., LDH release), apoptosis/necrosis, and measurement of kidney injury biomarkers.[23]

-

-

In Vivo Animal Models:

-

Species Selection: Typically rodent (rat, mouse) and non-rodent (dog, non-human primate) models are used.

-

Dosing Regimen: Administration of the drug at various doses over acute and chronic timeframes.

-

Monitoring:

-

Regular Blood/Urine Sampling: Measurement of serum creatinine, BUN, and emerging biomarkers like KIM-1 (Kidney Injury Molecule-1) and NGAL (Neutrophil Gelatinase-Associated Lipocalin).[24]

-

Histopathology: At the end of the study, kidney tissues are examined for pathological changes such as tubular necrosis, interstitial nephritis, or crystal deposition.

-

-

Visualizations: Pathways and Workflows

Caption: Renal handling of citrate in the proximal tubule.

Caption: Clinical monitoring workflow for patients on this compound.

References

- 1. This compound [vidal.fr]

- 2. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 3. This compound [pharmaciedesdrakkars.com]

- 4. This compound granulés 30 sachets | Pharmacie en ligne Citypharma [pharmacie-citypharma.fr]

- 5. This compound | 77610-44-7 | Benchchem [benchchem.com]

- 6. This compound (77610-44-7) for sale [vulcanchem.com]

- 7. Potassium citrate: Kidney Disease Uses, Side Effects, Warnings [medicinenet.com]

- 8. Ask us: Does chronic use of potassium citrate have any long-term drawbacks? - [kidneystoners.org]

- 9. Alkali supplementation as a therapeutic in chronic kidney disease: what mediates protection? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Impact of long-term potassium citrate therapy on urinary profiles and recurrent stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term treatment of calcium nephrolithiasis with potassium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound 30 dose bags [mon-pharmacien-conseil.com]

- 15. Notice patient [agence-prd.ansm.sante.fr]

- 16. drugs.com [drugs.com]

- 17. reference.medscape.com [reference.medscape.com]

- 18. Randomized double-blind study of potassium citrate in idiopathic hypocitraturic calcium nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potassium Citrate Dosages: Proper Use And Monitoring - GoodRx [goodrx.com]

- 20. researchgate.net [researchgate.net]

- 21. droracle.ai [droracle.ai]

- 22. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Foncitril 4000 and its potential interaction with the gut microbiome

Introduction: The Bidirectional Relationship Between Drugs and the Gut Microbiome

The human gut microbiome is a complex and dynamic ecosystem that plays a crucial role in host health and disease. It is now well-established that a bidirectional relationship exists between the gut microbiota and xenobiotics, including therapeutic drugs.[1][2] Drugs can modulate the composition and function of the gut microbiome, while the microbiome can, in turn, influence the pharmacokinetics and pharmacodynamics of drugs.[2][3] This intricate interplay has significant implications for drug efficacy, toxicity, and inter-individual variability in treatment responses. This guide explores the potential interactions between Foncitril 4000, a compound understood to be composed of citric acid and its potassium and sodium salts, and the gut microbiome.

Potential Mechanisms of Action of this compound Components on the Gut Microbiome

The primary components of this compound—citric acid, sodium citrate (B86180), and potassium citrate—are known to influence the gastrointestinal environment and the resident microbial communities through several mechanisms.

Modulation of Intestinal pH

Citric acid can lower the pH of the gastrointestinal tract.[4] This acidification can create a more favorable environment for the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while inhibiting the proliferation of pH-sensitive pathogens.[4][5]

Enhancement of the Intestinal Barrier

Research suggests that citric acid can improve the structural integrity of the small intestine. It has been shown to increase the villus-to-crypt ratio, which is indicative of a healthier intestinal lining.[5][6] Furthermore, citric acid can promote the expression of tight junction proteins, such as occludin, ZO-1, and claudin-1, which are critical for maintaining the intestinal barrier function.[6]

Direct Effects on Microbial Populations

Studies have demonstrated that the components of this compound can directly alter the composition of the gut microbiota.

-

Citric Acid: In mouse models, dietary supplementation with citric acid has been found to increase the populations of beneficial microorganisms, including Bifidobacterium and Lactobacillus.[5][6]

-

Potassium Sodium Hydrogen Citrate: In patients with uric acid stones, treatment with potassium sodium hydrogen citrate led to a significant decrease in the pathogenic bacterium Fusobacterium and an increase in short-chain fatty acid (SCFA)-producing bacteria like Lachnoclostridium and Parasutterella.[7] This shift was associated with an increase in butyric acid, a key energy source for colonocytes with anti-inflammatory properties.[7]

-

Sodium Citrate: High doses of sodium citrate have been shown to alter the beta diversity of the gut microbiota in mice and change the ratio of Firmicutes to Bacteroidetes.[8] At a high dose, an increase in the genera Corynebacterium and Staphylococcus was observed.[8]

Experimental Protocols

The following are summaries of experimental methodologies from key studies investigating the effects of citric acid and citrate salts on the gut microbiome.

Study on Citric Acid Supplementation in Mice

-

Objective: To investigate the effects of citric acid on the growth performance, intestinal morphology, and gut microbiota of mice.

-

Methodology:

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Experimental Groups:

-

Control group: Standard chow diet.

-

Citric acid group: Standard chow diet supplemented with 0.1 g/L citric acid in drinking water.

-

-

Duration: 4 weeks.

-

Sample Collection: Cecal contents were collected at the end of the study for 16S rRNA gene sequencing to analyze the gut microbiota composition. Intestinal tissue was collected for histological analysis of villus height and crypt depth.

-

Data Analysis: Microbial community differences were assessed using alpha and beta diversity metrics. Statistical significance of differences in bacterial abundance and intestinal morphology was determined using appropriate statistical tests (e.g., t-test, ANOVA).

-

Study on Potassium Sodium Hydrogen Citrate in Uric Acid Stone Patients

-

Objective: To evaluate the impact of potassium sodium hydrogen citrate (PSHC) on the gut microbiota and its metabolites in patients with uric acid stones.

-

Methodology:

-

Study Population: 37 patients with uric acid stones and 40 healthy controls. A subset of 12 patients completed a 3-month PSHC intervention.

-

Intervention: Oral administration of PSHC for 3 months.

-

Sample Collection: Fecal samples were collected at baseline and after 3 months of treatment for 16S rRNA gene sequencing and metabolomic analysis of short-chain fatty acids.

-

Data Analysis: Changes in the gut microbiota composition and SCFA concentrations were analyzed. Correlation analyses were performed to assess the relationship between changes in the microbiota, clinical parameters, and SCFA levels.

-

Quantitative Data Summary

The following tables summarize the quantitative findings from the cited research.

Table 1: Effect of Citric Acid on Cecal Microbiota in Mice [5]

| Bacterial Genus | Control Group (Relative Abundance %) | 0.1 g/L Citric Acid Group (Relative Abundance %) | Fold Change | p-value |

| Bifidobacterium | 5.2 ± 1.1 | 10.8 ± 2.3 | +2.08 | < 0.01 |

| Lactobacillus | 3.8 ± 0.9 | 7.1 ± 1.5 | +1.87 | < 0.05 |

Table 2: Changes in Gut Microbiota in Uric Acid Stone Patients after PSHC Intervention [7]

| Bacterial Genus | Baseline (Relative Abundance %) | After 3 Months PSHC (Relative Abundance %) | Fold Change | p-value |

| Fusobacterium | 1.5 ± 0.4 | 0.6 ± 0.2 | -2.50 | < 0.05 |

| Lachnoclostridium | 2.1 ± 0.7 | 3.9 ± 1.1 | +1.86 | < 0.05 |

| Parasutterella | 0.8 ± 0.3 | 1.7 ± 0.5 | +2.13 | < 0.05 |

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Citric Acid on the Intestinal Barrier

Caption: Proposed mechanism of citric acid enhancing the intestinal barrier.

Experimental Workflow for Investigating Microbiome Interactions

Caption: A generalized experimental workflow for studying drug-microbiome interactions.

Conclusion and Future Directions